molecular formula C7H10N2O2 B1361302 3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 76424-47-0

3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1361302
CAS RN: 76424-47-0
M. Wt: 154.17 g/mol
InChI Key: QYPSYPPSHXDFLV-UHFFFAOYSA-N
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Description

3-propyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H10N2O2 . It is an intermediate for the synthesis of Sildenafil , a phosphodiesterase V inhibitor.


Synthesis Analysis

The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of 3-propyl-1H-pyrazole-5-carboxylic acid consists of a five-membered ring with two nitrogen atoms and three carbon atoms .

Scientific Research Applications

3-Propyl-1H-pyrazole-5-carboxylic acid as a Chemical Building Block

  • Application Summary : This compound is used as a heterocyclic building block in chemical synthesis .

Biological Activities of Pyrazole Derivatives

  • Application Summary : Pyrazoles, including derivatives like 3-propyl-1H-pyrazole-5-carboxylic acid, are known to exhibit a wide range of biological properties. They have been found in various therapeutic areas such as anti-inflammatory, analgesic, anti-obesity, and antidepressant agents .
  • Results or Outcomes : The results would depend on the specific therapeutic application. For example, in the case of anti-inflammatory applications, the compound could potentially reduce inflammation in the body .

Fungicidal and Insecticidal Agents

  • Application Summary : 1H-pyrazole-5-carboxamide derivatives, which could potentially include 3-propyl-1H-pyrazole-5-carboxylic acid, have been found to have potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
  • Results or Outcomes : Some of these compounds have shown promising results. For example, compound 9b has EC50 values of 3.04 mg/L against Erysiphe graminis, which is better than the commercial fungicide Thifluzamide and Azoxystrobinare .

Insecticidal Activities Against Aphis Fabae

  • Application Summary : 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings have been synthesized and tested for their insecticidal activities against Aphis fabae .
  • Results or Outcomes : Some of these compounds exhibit good activities. For example, compound 7h shows 85.7% mortality against A. fabae at a concentration of 12.5 mg/L .

D-Amino Acid Oxidase (DAO) Inhibitor

  • Application Summary : 3-Methylpyrazole-5-carboxylic acid, a similar compound to 3-propyl-1H-pyrazole-5-carboxylic acid, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
  • Results or Outcomes : The compound specifically prevents formalin-induced tonic pain .

Intermediate for the Synthesis of Sildenafil

  • Application Summary : 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester, a derivative of 3-propyl-1H-pyrazole-5-carboxylic acid, is an intermediate for the synthesis of Sildenafil , a phosphodiesterase V inhibitor commonly used to treat erectile dysfunction.
  • Methods of Application : This compound would be used in the chemical synthesis of Sildenafil .
  • Results or Outcomes : The successful synthesis of Sildenafil would be the desired outcome .

Safety And Hazards

3-propyl-1H-pyrazole-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

5-propyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-3-5-4-6(7(10)11)9-8-5/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPSYPPSHXDFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350296
Record name 3-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-propyl-1H-pyrazole-5-carboxylic acid

CAS RN

76424-47-0
Record name 3-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Propyl-1H-pyrazole-5-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB4C9X44RN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
C Zhang, H Li, D Liu, M Liu - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
(IUCr) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid … 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (20.2 g, 0.10 mol) was suspended in 6 N aqueous sodium hydroxide …
Number of citations: 3 scripts.iucr.org
KM Khan, GM Maharvi, MI Choudhary… - Journal of …, 2005 - Wiley Online Library
… 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (3) was exclusively brominated at the 4-position by bromine in the dark. Brominated product 8 was then converted into 1-methyl-3-…
Number of citations: 8 onlinelibrary.wiley.com
G Panke, T Schwalbe, W Stirner… - …, 2003 - thieme-connect.com
… paper, the potential of this technology is exemplarily determined in the crucial nitration of the pharmaceutically relevant intermediate 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1)…
Number of citations: 92 www.thieme-connect.com
DJ Dale, PJ Dunn, C Golightly… - … Process Research & …, 2000 - ACS Publications
… 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid (2). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1) 3 (1.59 kg, 9.45 mol) dissolved in concentrated sulphuric acid (6.36L) …
Number of citations: 216 pubs.acs.org
KM Khan, GM Maharvi, MTH Khan, S Perveen… - Molecular …, 2005 - Springer
… Compound 7 was synthesized by the bromination followed by the amidation of readily available 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (5). Compounds 9 and 10 were …
Number of citations: 37 link.springer.com
K Geyer, JDC Codée… - Chemistry–A European …, 2006 - Wiley Online Library
… The nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid 1 (Scheme 1), a key intermediate in the synthesis of the drug Sildenafil®, is problematic in large batches. Temperature …
AD Hudwekar, P Kotwal, MI Dar… - Chemistry & …, 2023 - Wiley Online Library
… (2.0 mmol) at 80 oC, which yielded 85% of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid … to formation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5carboxylic acid (6) (yield 88%). Then, …
Number of citations: 2 onlinelibrary.wiley.com
FPL Lim, AV Dolzhenko - Green Sustainable Process for Chemical and …, 2020 - Elsevier
… It is under assumption that the starting point of synthesis begins with 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (23). However, compound 23 does not meet the starting …
Number of citations: 5 www.sciencedirect.com
MA Hussein, YO Mosaad, N Gobba - Med Chem (Los Angeles), 2018 - researchgate.net
Objective: Sildenafil is a selective inhibitor of phosphodiesterase 5 (PDE5) and is the first agent with this mode of action for the treatment of male erectile dysfunction. There has recently …
Number of citations: 1 www.researchgate.net
S Kar, H Sanderson, K Roy, E Benfenati… - Chemical …, 2021 - ACS Publications
The principles of green chemistry (GC) can be comprehensively implemented in green synthesis of pharmaceuticals by choosing no solvents or green solvents (preferably water), …
Number of citations: 141 pubs.acs.org

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